molecular formula C14H11NO2 B5874562 2-(3-Methoxyphenyl)benzo[d]oxazole

2-(3-Methoxyphenyl)benzo[d]oxazole

Cat. No.: B5874562
M. Wt: 225.24 g/mol
InChI Key: LBYPXCKNONYICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)benzo[d]oxazole: is a heterocyclic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C14H11NO2 and a molecular weight of 225.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxyaniline with 2-aminobenzoic acid under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyphenyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides , while substitution reactions can produce various substituted benzoxazoles .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that benzoxazole derivatives, including 2-(3-Methoxyphenyl)benzo[d]oxazole, exhibit notable antitumor properties. A study highlighted the effectiveness of oxazole derivatives in inhibiting tumor growth, particularly through their interaction with various cellular pathways involved in cancer progression. These compounds have been shown to induce apoptosis in cancer cells, making them promising candidates for cancer therapeutics .

VEGFR-2 Inhibition
Another significant application of benzoxazole derivatives is their role as inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor is crucial for angiogenesis in tumors. The synthesis and biological evaluation of novel benzoxazole derivatives have demonstrated their potential as effective VEGFR-2 inhibitors, suggesting that they could serve as anti-cancer agents by inhibiting tumor blood supply .

Neuroprotective Effects

Alzheimer’s Disease Research
Recent studies have focused on the neuroprotective effects of benzo[d]oxazole derivatives against β-amyloid-induced neurotoxicity, which is a hallmark of Alzheimer’s disease. For instance, a specific derivative demonstrated significant protection against neurotoxicity in PC12 cells induced by β-amyloid (Aβ) peptides. The compound was found to enhance cell viability and modulate key signaling pathways (Akt/GSK-3β/NF-κB), indicating its potential for developing Alzheimer's treatments .

Antimicrobial Activity

Broad-Spectrum Antibacterial Properties
The antimicrobial efficacy of benzoxazole derivatives has been extensively studied. Compounds like this compound have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, a series of synthesized benzoxazole derivatives exhibited significant antibacterial activity comparable to standard antibiotics such as ampicillin and clotrimazole .

Synthesis and Structural Diversity

The synthesis of this compound has been achieved through various methodologies, including the reaction of 2-aminophenol with suitable aldehydes under different catalytic conditions. Recent advancements in synthetic strategies have improved yields and reduced reaction times, enhancing the accessibility of these compounds for research and development purposes .

Table 1: Biological Activities of Benzoxazole Derivatives

Activity TypeCompound NameTarget Disease/PathwayReference
AntitumorVarious BenzoxazolesTumor Growth Inhibition
Neuroprotection5cAlzheimer’s Disease
VEGFR-2 InhibitionNovel Benzoxazole DerivativesCancer Angiogenesis
AntimicrobialThis compoundBacterial Infections

Table 2: Synthesis Methods for Benzoxazole Derivatives

Synthesis MethodSubstrates UsedYield (%)Conditions
Magnetic Solid Acid2-Aminophenol + Aldehyde79-89%Reflux in Water
Nano-ZnO Catalysis1-Formyl-9H-pyrido[3,4-b]indole + 2-AminophenolModerateDMF at 100°C
Copper CatalysisAldoxime + IodobenzeneVariableO-xylene at 130°C

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison: 2-(3-Methoxyphenyl)benzo[d]oxazole is unique due to the position of the methoxy group on the phenyl ring. This structural difference can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the methoxy group at the 3-position may enhance its ability to interact with specific molecular targets, leading to distinct biological effects .

Properties

IUPAC Name

2-(3-methoxyphenyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-16-11-6-4-5-10(9-11)14-15-12-7-2-3-8-13(12)17-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYPXCKNONYICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenyl)benzo[d]oxazole
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenyl)benzo[d]oxazole
Reactant of Route 3
Reactant of Route 3
2-(3-Methoxyphenyl)benzo[d]oxazole
Reactant of Route 4
Reactant of Route 4
2-(3-Methoxyphenyl)benzo[d]oxazole
Reactant of Route 5
Reactant of Route 5
2-(3-Methoxyphenyl)benzo[d]oxazole
Reactant of Route 6
Reactant of Route 6
2-(3-Methoxyphenyl)benzo[d]oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.